PA 452 is classified as a synthetic organic compound primarily used in biochemical research. It serves as a tool for studying the retinoic X receptor signaling pathway, which is implicated in various physiological processes and diseases, including cancer. The compound has been studied for its potential applications in cancer therapy, particularly in inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .
The synthesis of PA 452 involves several chemical reactions that typically include the coupling of various organic precursors. While specific synthetic routes may vary, common methods include:
The molecular structure of PA 452 can be represented as follows:
Visual representations of PA 452's molecular structure can be obtained from chemical databases or through computational modeling software that visualizes molecular geometry.
PA 452 undergoes various chemical reactions, primarily related to its function as an RXR antagonist. Key reactions include:
The technical details of these reactions often involve kinetic studies and binding affinity measurements, which are crucial for understanding the efficacy of PA 452 as an antagonist.
The mechanism of action for PA 452 primarily involves its antagonistic effect on the retinoic X receptor. Upon binding to this receptor:
Quantitative data regarding binding affinities (pA2 = 7.11) supports its classification as a potent RXR antagonist .
While specific physical properties such as density, boiling point, or melting point are not readily available for PA 452, general characteristics include:
Further analysis may involve spectroscopic techniques such as nuclear magnetic resonance or mass spectrometry to characterize these properties more precisely.
PA 452 has several applications in scientific research:
PA 452 (2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid) functions as a selective retinoid X receptor (RXR) antagonist. It binds the ligand-binding domain (LBD) of RXR subtypes (α, β, γ) with high specificity, competitively inhibiting agonist binding. The compound exhibits a pA₂ value of 7.11, indicating potent antagonistic activity [6] [8]. Structural analyses reveal that PA 452 induces conformational changes in the RXR LBD, disrupting co-activator recruitment and stabilizing interactions with co-repressor complexes. This interference blocks RXR-dependent transcriptional activity, distinguishing it from pan-RXR antagonists through its unique pyrimidinecarboxylic acid moiety [8].
A defining action of PA 452 is its induction of RXR tetramer dissociation. RXRs naturally form tetrameric complexes in the absence of ligands, which maintain transcriptional repression. PA 452 binding destabilizes these tetramers, promoting their dissociation into monomers/dimers. This structural shift exposes nuclear receptor interaction surfaces, paradoxically enabling the formation of transcriptionally active RXR heterodimers with partners like PPARγ or RAR. However, PA 452 concurrently blocks the transcriptional activity of these heterodimers by preventing agonist-induced conformational activation [8]. In normal human urothelial (NHU) cells, PA 452 (0.01–1 µM) inhibits RXR-mediated pathways, including Troglitazone-induced CK13 expression, confirming its functional disruption of RXR-dependent gene regulation [1] [2].
PA 452 exerts pro-apoptotic and anti-proliferative effects in cancer models. In MCF-7 breast cancer cells, it attenuates proliferation and induces caspase-mediated apoptosis by suppressing anti-apoptotic genes regulated by RXR heterodimers [6] [8]. Similarly, in retinoic acid (RA)-resistant colon cancer cells (HCT-116, WiDr, SW620), PA 452 inhibits RXRα-dependent degradation of β-catenin—a key oncoprotein. By antagonizing RXR, PA 452 blocks retinol-induced ubiquitination and proteasomal degradation of β-catenin, thereby stabilizing this proliferative signal [2]. This mechanism is validated through RXRα siRNA experiments, which mimic PA 452’s effect on β-catenin accumulation [2].
PA 452 significantly modulates immune responses by altering T-cell differentiation. It inhibits retinoic acid (RA)-driven development of T-helper (Th) cells into Th1/Th2 subsets. By antagonizing RXR in immune cells, PA 452 disrupts RA-RXR heterodimer signaling, which is essential for Th1/Th2 lineage commitment. This action shifts immune tolerance pathways and reduces inflammatory cytokine production [1] [2]. Additionally, PA 452 influences innate immunity by suppressing RXR-mediated phagocytosis and NK-cell activity in ex vivo models, positioning it as a tool to study immunometabolic cross-talk [4].
The efficacy of PA 452 has been validated across diverse models:
Table 1: Key Physicochemical and Biological Properties of PA 452
Property | Value | Source |
---|---|---|
CAS Number | 457657-34-0 | [1] [8] |
Molecular Formula | C₂₆H₃₇N₃O₃ | [1] [6] |
Molecular Weight | 439.59 g/mol | [1] [8] |
Solubility | 100 mM in DMSO; 10 mM in ethanol | [6] [8] |
Biological Activity | RXR antagonist (pA₂ = 7.11) | [6] [8] |
Key Functional Effect | Dissociates RXR tetramers | [8] |
Table 2: Pathway-Specific Effects of PA 452 in Experimental Models
Pathway | Effect of PA 452 | Model System |
---|---|---|
RXR-RAR heterodimer | Inhibits transactivation | NHU cells, MCF-7 |
β-catenin degradation | Blocks retinol-induced ubiquitination | HCT-116 colon cells |
Th1/Th2 differentiation | Suppresses RA-driven commitment | T-cell assays |
Apoptosis induction | Activates caspase-3/7 | MCF-7 breast cancer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7